(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Overview
Description
(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C16H21FN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the benzyl and cyclopropylamino groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of Benzyl and Cyclopropylamino Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and cyclopropylamines under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylamino groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl halides or cyclopropylamines in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate has several scientific research applications:
Neuropharmacology: It is used to study the effects on neurotransmitter systems and potential therapeutic applications for neurological disorders.
Drug Development: This compound serves as a lead compound for developing new drugs with enhanced therapeutic properties.
Chemical Biology: It is utilized in probing biological pathways and understanding the molecular mechanisms of action.
Mechanism of Action
The mechanism of action of (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies on its binding affinity and interaction with these targets are essential to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-Benzyl 4-(cyclopropylamino)-3-hydroxypiperidine-1-carboxylate
- (3S,4R)-Benzyl 4-(cyclopropylamino)-3-chloropiperidine-1-carboxylate
- (3S,4R)-Benzyl 4-(cyclopropylamino)-3-methylpiperidine-1-carboxylate
Uniqueness
(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development compared to its analogs.
Properties
IUPAC Name |
benzyl (3S,4R)-4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXHIMMQMBVVGB-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1NC2CC2)F)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.